(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[2-(methylsulfonyl)ethyl]-4-piperidinol is a synthetic compound that serves as a key intermediate in the synthesis of Tofacitinib. Tofacitinib is a drug used to treat rheumatoid arthritis by inhibiting Janus kinase (JAK) enzymes. The compound's role in scientific research primarily revolves around its use as a building block in the multi-step synthesis of Tofacitinib [].
The synthesis of (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[2-(methylsulfonyl)ethyl]-4-piperidinol is a multi-step process often starting with simpler molecules like N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine []. A common strategy involves the following steps:
As an intermediate compound, (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[2-(methylsulfonyl)ethyl]-4-piperidinol itself doesn't have a defined mechanism of action. Its significance lies in being a precursor to Tofacitinib, which exerts its therapeutic effects by inhibiting JAK enzymes involved in inflammatory processes [].
Based on the available literature, the primary application of (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[2-(methylsulfonyl)ethyl]-4-piperidinol is its use as a key intermediate in the synthesis of Tofacitinib []. Its structural features and functional groups make it a valuable building block for constructing the more complex Tofacitinib molecule.
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5